

# Crystal Structure Analysis of Copper-Methionine Complexes: A Technical Guide

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This technical guide provides an in-depth analysis of the crystal structure of copper-methionine complexes, focusing on two key examples: trans-bis(L-methioninato)copper(II) and the mononuclear complex [Cu(phen)(L-Met)H<sub>2</sub>O]Cl·2.5H<sub>2</sub>O. This document details the synthesis, experimental protocols for structural determination, and a comprehensive summary of crystallographic data.

## Introduction

Copper complexes with amino acids, particularly the essential sulfur-containing amino acid methionine, are of significant interest due to their potential biological activities, including applications as feed additives and antibacterial agents.[1] Understanding the three-dimensional structure of these complexes at the atomic level is crucial for elucidating their mechanisms of action and for the rational design of new compounds with enhanced properties. X-ray crystallography provides the definitive method for determining these structures, revealing precise details of coordination geometry, bond lengths, and intermolecular interactions.

This guide focuses on the structural characterization of two distinct copper-methionine complexes, providing a comparative overview of their molecular architecture.

# Experimental Protocols Synthesis of trans-bis(L-methioninato)copper(II)



The synthesis of trans-bis(L-methioninato)copper(II) is achieved through the reaction of L-methionine with a copper(II) salt in an aqueous solution.

#### Materials:

- L-Methionine
- Copper(II) salt (e.g., copper(II) sulfate pentahydrate or copper(II) chloride dihydrate)
- · Distilled water
- Ethanol

#### Procedure:

- A solution of the chosen copper(II) salt is prepared in distilled water.
- A stoichiometric amount of L-methionine, dissolved in distilled water, is added to the copper(II) salt solution with constant stirring. The molar ratio of L-methionine to copper(II) is typically 2:1.
- The reaction mixture is gently heated to facilitate the complex formation.
- The resulting blue solution is allowed to cool slowly to room temperature.
- Blue crystals of trans-bis(L-methioninato)copper(II) are obtained by slow evaporation of the solvent.
- The crystals are collected by filtration, washed with a small amount of cold distilled water and then ethanol, and air-dried.

# Synthesis of [Cu(phen)(L-Met)H<sub>2</sub>O]Cl-2.5H<sub>2</sub>O

This mononuclear complex is synthesized by reacting a pre-formed copper(II)-phenanthroline complex with L-methionine.

#### Materials:

Copper(II) chloride dihydrate (CuCl<sub>2</sub>·2H<sub>2</sub>O)



- 1,10-phenanthroline (phen)
- L-Methionine
- Ethanol
- Distilled water

#### Procedure:

- A solution of 1,10-phenanthroline and copper(II) chloride dihydrate is prepared in ethanol.
- A separate solution of L-methionine is prepared in distilled water.
- The L-methionine solution is added to the copper-phenanthroline solution.
- The resulting mixture is stirred and allowed to crystallize.
- The obtained crystals are filtered, washed, and dried.

## **Data Presentation: Crystallographic Data**

The crystal structures of the copper-methionine complexes were determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below.

## trans-bis(L-methioninato)copper(II)

The crystal structure of trans-bis(L-methioninato)copper(II) reveals a polymeric structure. The copper(II) ion is in a tetragonally distorted octahedral environment. It is coordinated by two nitrogen atoms and two oxygen atoms from two different L-methionine molecules in a trans square-planar arrangement. The octahedral coordination is completed by two oxygen atoms from the carboxylate groups of neighboring methionine molecules, forming a carboxylate-bridged sheet structure.[3]

Table 1: Crystal Data and Structure Refinement for trans-bis(L-methioninato)copper(II)



| Parameter                  | Value           |
|----------------------------|-----------------|
| Empirical formula          | C10H20CuN2O4S2  |
| Formula weight             | 359.93          |
| Crystal system             | Monoclinic      |
| Space group                | P2 <sub>1</sub> |
| a (Å)                      | 9.487(5)        |
| b (Å)                      | 5.061(3)        |
| c (Å)                      | 15.563(8)       |
| β (°)                      | 92.46(3)        |
| Volume (ų)                 | 746.4           |
| Z                          | 2               |
| Calculated density (g/cm³) | 1.601           |
| R-factor                   | 0.046           |

Source: Ou et al., 1977[3]

Table 2: Selected Bond Lengths (Å) for trans-bis(L-methioninato)copper(II)

| Bond     | Length (Å) |
|----------|------------|
| Cu-N(1)  | 2.00       |
| Cu-O(1)  | 1.96       |
| Cu-O(2') | 2.50       |

Note: Due to the limitations of the available search results, a comprehensive list of all bond lengths is not available. The provided values are key coordinating bond distances.

## [Cu(phen)(L-Met)H2O]Cl-2.5H2O



In the mononuclear complex [Cu(phen)(L-Met)H<sub>2</sub>O]Cl·2.5H<sub>2</sub>O, the copper(II) atom is in a distorted tetragonal-pyramidal coordination environment.[2] It is coordinated by the two nitrogen atoms of the 1,10-phenanthroline ligand, and the nitrogen and one oxygen atom of the L-methionine ligand, which acts as a bidentate ligand. A water molecule occupies the fifth coordination site.

Table 3: Crystal Data and Structure Refinement for [Cu(phen)(L-Met)H2O]Cl-2.5H2O

| Parameter         | Value             |
|-------------------|-------------------|
| Empirical formula | C17H24ClCuN3O5.5S |
| Crystal system    | Orthorhombic      |
| Space group       | P212121           |

Note: Detailed unit cell parameters and refinement statistics were not available in the searched literature.

Table 4: Selected Bond Lengths (Å) in a related [Cu(phen)(L-Glu)(H2O)]·H2O complex

| Bond                   | Length (Å)  |
|------------------------|-------------|
| Cu-N(phen)             | 1.98 - 2.02 |
| Cu-N(Glu)              | 1.99        |
| Cu-O(Glu)              | 1.95        |
| Cu-O(H <sub>2</sub> O) | 2.25        |

Note: Specific bond lengths for the methionine complex were not available. The data from a similar glutamic acid complex are provided for reference to illustrate typical coordination bond distances.

# **Experimental Workflow and Data Analysis**

The determination of the crystal structure from a single crystal involves a series of steps, from data collection to structure solution and refinement.

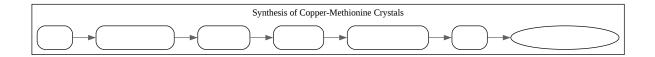


## **Single-Crystal X-ray Diffraction Methodology**

- Crystal Selection and Mounting: A suitable single crystal of the copper-methionine complex is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The data are collected as a series of diffraction spots, whose intensities and positions are recorded by a detector.
- Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the diffraction spots are integrated to obtain a list of structure factors.
- Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
- Structure Refinement: The initial model of the structure is refined against the experimental
  data using least-squares methods. This process optimizes the atomic positions, and thermal
  parameters to improve the agreement between the calculated and observed structure
  factors. The quality of the final model is assessed by the R-factor.

## **Visualizations**

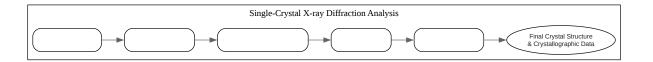
The following diagrams illustrate the experimental workflows for the synthesis and analysis of copper-methionine crystal structures.



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Caption: General workflow for the synthesis of copper-methionine crystals.





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Caption: Workflow for single-crystal X-ray diffraction analysis.

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### References

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